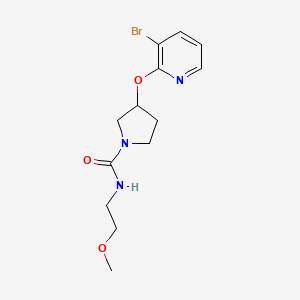

3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Description

3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group, a methoxyethyl group, and a pyrrolidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

3-(3-bromopyridin-2-yl)oxy-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3/c1-19-8-6-16-13(18)17-7-4-10(9-17)20-12-11(14)3-2-5-15-12/h2-3,5,10H,4,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKYJWPHNJXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyridinyl intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the bromopyridinyl group or other functional groups within the molecule.

Substitution: The bromine atom in the bromopyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C12H15BrN2O3

- Molecular Weight : Approximately 331.16 g/mol

Structural Characteristics

The compound features:

- A pyrrolidine ring , contributing to its biological activity.

- A 3-bromopyridine moiety , which enhances interactions with biological targets.

- An ether linkage and a carboxamide functional group that influence solubility and bioavailability.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in:

- Reagent Applications : Employed in various organic reactions, facilitating the formation of more complex molecules.

- Synthetic Pathways : Acts as an intermediate in the synthesis of other chemical entities.

Biology

In biological research, the compound is studied for its potential interactions with various enzymes and receptors:

- Enzyme Interaction : Investigated for its effects on nitric oxide synthase (nNOS), which plays a critical role in neurodegenerative disorders.

- Receptor Modulation : Explored for its ability to modulate cellular signaling pathways through interactions with specific receptors.

Medicine

Research is ongoing regarding the therapeutic potential of this compound:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. For example, related compounds have shown IC50 values in the nanomolar range against specific tumor types.

- Neuroprotective Effects : The compound's ability to modulate nitric oxide levels through nNOS inhibition suggests potential benefits in neurodegenerative disease models.

Industry

In industrial applications, this compound is used for:

- Material Development : It serves as a precursor for the synthesis of new materials.

- Chemical Manufacturing : Utilized in the production of industrial chemicals due to its unique chemical properties.

Pharmacological Effects

The pharmacological profile includes:

- Antiproliferative Activity : Related compounds exhibit significant antiproliferative effects, with IC50 values ranging from 0.15 to 0.24 μM against cancer cell lines.

- Neuroprotective Effects : Modulation of nNOS activity may provide neuroprotective benefits.

In Vitro Studies

In vitro evaluations have demonstrated potent inhibition of cell growth:

- For instance, studies show that similar pyrrolidine derivatives have strong antiproliferative effects against various cancer models.

In Vivo Studies

In vivo studies indicate significant tumor growth inhibition:

- Compounds tested at doses of 100 mg/kg exhibited moderate tumor growth inhibition in xenograft models.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

- 3-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

- 3-((3-fluoropyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

- 3-((3-iodopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Uniqueness

Compared to these similar compounds, 3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide exhibits unique chemical properties due to the presence of the bromine atom

Biological Activity

The compound 3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound is characterized by the following structural elements:

- A pyrrolidine ring, which contributes to its biological activity.

- A 3-bromopyridine moiety that enhances its interaction with biological targets.

- An ether linkage and a carboxamide functional group that may influence solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 331.16 g/mol.

Research indicates that compounds similar to This compound often interact with various biological targets, including:

- Nitric Oxide Synthase (nNOS) : This enzyme plays a crucial role in neurodegenerative disorders. Compounds targeting nNOS can potentially modulate nitric oxide levels, affecting neuronal signaling and survival .

- MDM2 Inhibition : The compound's structure suggests potential activity against MDM2, a critical regulator of the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

Pharmacological Effects

The pharmacological profile of the compound includes:

- Antiproliferative Activity : Similar compounds have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, related structures have shown IC50 values in the nanomolar range against specific tumor types .

- Neuroprotective Effects : By modulating nitric oxide levels through nNOS inhibition, the compound may offer neuroprotective benefits, particularly in models of neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit potent inhibition of cell growth in cancer models. For instance:

- A study reported IC50 values for similar pyrrolidine derivatives ranging from 0.15 to 0.24 μM against SJSA-1 cell lines, indicating strong antiproliferative effects .

In Vivo Studies

In vivo evaluations have shown that administration of these compounds can lead to significant tumor growth inhibition. For example:

- Compounds tested at doses of 100 mg/kg exhibited moderate tumor growth inhibition in xenograft models, suggesting potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | IC50 values ranging from 0.15 to 0.24 μM | |

| Neuroprotective | Modulation of nNOS activity | |

| Tumor Growth Inhibition | Moderate effects observed at 100 mg/kg |

Table 2: Structure-Activity Relationship (SAR)

| Compound ID | Structure Features | IC50 (μM) | Target |

|---|---|---|---|

| Compound 32 | Pyrrolidine core with bromopyridine | 0.22 | SJSA-1 cell line |

| Compound 33 | Similar structure with methoxyethyl group | 0.15 | SJSA-1 cell line |

| Compound 38 | Variants with different substituents | 0.24 | SJSA-1 cell line |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide, and what purification methods are recommended?

- Answer : Synthesis typically involves coupling a bromopyridine derivative with a pyrrolidine carboxamide precursor. A major challenge is regioselectivity during bromination or substitution reactions. For purification, column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used. Purity validation via HPLC (≥95%) and structural confirmation by -/-NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can the structural configuration of this compound be confirmed, particularly stereochemistry?

- Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximities of substituents. Computational methods (e.g., DFT calculations) may supplement experimental data .

Q. What analytical techniques are essential for characterizing intermediates and the final product?

- Answer : Key techniques include:

- NMR : -, -, and 2D NMR (COSY, HSQC) for bond connectivity.

- Mass Spectrometry : HRMS for molecular weight confirmation.

- HPLC/UPLC : Purity assessment with UV/Vis or MS detection.

- FTIR : Functional group validation (e.g., carboxamide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Answer : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Solvent optimization (e.g., DMF for polar intermediates) and catalytic systems (e.g., Pd/C for cross-couplings) can enhance efficiency. For example, highlights THF/NaOMe as a viable system for deprotection steps . Scale-up trials should prioritize safety protocols for brominated intermediates due to potential toxicity .

Q. What strategies are recommended to resolve contradictory bioactivity data in receptor binding studies?

- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Standardize assays using:

- Positive controls : Reference ligands (e.g., SSR149415 for V1b receptor studies ).

- Binding kinetics : Surface plasmon resonance (SPR) to measure /.

- Metabolic stability tests : Liver microsome assays to assess degradation .

Q. How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?

- Answer : Modify the 2-methoxyethyl group to enhance solubility (e.g., PEGylation) or reduce metabolic clearance. suggests azaindole-pyrimidine analogs with improved oral bioavailability via methoxyethyl side chains. PK studies in rodents should include plasma half-life () and brain penetration metrics .

Q. What computational tools are effective for predicting off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.